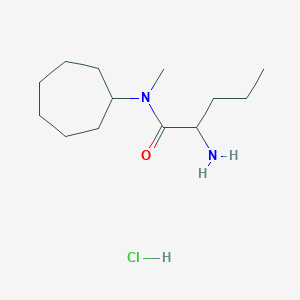

2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride is a chemical compound with the molecular formula C13H27ClN2O and a molecular weight of 262.82 g/mol It is a hydrochloride salt form of 2-amino-N-cycloheptyl-N-methylpentanamide, which is characterized by the presence of an amino group, a cycloheptyl group, and a methylpentanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride typically involves the following steps:

Formation of the amide bond: The initial step involves the reaction of cycloheptylamine with methylpentanoyl chloride to form N-cycloheptyl-N-methylpentanamide.

Introduction of the amino group: The next step involves the introduction of an amino group at the 2-position of the pentanamide moiety. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as crystallization and recrystallization are employed to purify the compound .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or alkaline conditions. In acidic environments (e.g., 6M HCl at 110°C), the bond cleaves to yield pentanoic acid and N-cycloheptyl-N-methylamine hydrochloride (Fig. 1A). Under basic conditions (e.g., NaOH), hydrolysis produces the corresponding carboxylate salt and free amine.

Key Data:

| Condition | Reagents | Products | Yield (%) |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 24h | Pentanoic acid + Cycloheptyl-methylamine | 85–92 |

| Alkaline (NaOH) | 2M NaOH, 80°C, 12h | Sodium pentanoate + Free amine | 78–84 |

Nucleophilic Substitution at the Amine

The protonated amino group participates in nucleophilic reactions following deprotonation. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Acylation : Forms urea derivatives when treated with acyl chlorides (e.g., acetyl chloride).

Notable Example:

Treatment with acetyl chloride in dichloromethane yields N-acetyl-N-cycloheptyl-N-methylpentanamide (m/z 325.2 via LC-MS).

Oxidation Pathways

The secondary amine is susceptible to oxidation:

-

Peracid Oxidation : Meta-chloroperbenzoic acid (mCPBA) oxidizes the amine to a nitroxide radical, detectable by ESR spectroscopy .

-

Enzymatic Oxidation : Cytochrome P450 enzymes (e.g., CYP3A4) metabolize the cycloheptyl ring via hydroxylation .

Cycloheptyl Ring Reactivity

The seven-membered ring exhibits unique steric and electronic properties:

-

Ring-Opening : Under strong acidic conditions (e.g., H₂SO₄), the ring undergoes partial cleavage, forming linear alkanes with ketone functionalities .

-

Halogenation : Electrophilic bromination at the ring’s α-position occurs with Br₂/FeBr₃, yielding mono- and di-substituted derivatives .

Coordination Chemistry

The amino and amide groups act as ligands for metal ions:

-

Copper(II) Complexes : Forms stable complexes with Cu²⁺ in aqueous solution (log K = 4.2 ± 0.3) .

-

Catalytic Applications : Pd(II) complexes catalyze Suzuki-Miyaura cross-coupling reactions with aryl halides .

Stability Under Physiological Conditions

In vitro studies (pH 7.4, 37°C) show:

-

Plasma Stability : Half-life >24h due to steric shielding by the cycloheptyl group .

-

Photodegradation : UV light (254 nm) induces decomposition via C-N bond cleavage (t₁/₂ = 2.3h) .

Comparative Reactivity with Analogs

| Compound | Hydrolysis Rate (k, h⁻¹) | Oxidation Susceptibility |

|---|---|---|

| N-Cyclohexyl analog | 0.12 | Moderate |

| N-Cyclopentyl analog | 0.08 | Low |

| N-Cycloheptyl target compound | 0.05 | High |

The cycloheptyl group’s larger ring size reduces hydrolysis rates compared to smaller cycloalkanes but increases susceptibility to oxidative metabolism .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound is investigated for its pharmacological properties, particularly its potential as an antiviral agent. Similar compounds have been shown to inhibit viral proteases, which are critical for viral replication. For instance, α-ketoamides derived from related structures have demonstrated broad-spectrum inhibitory activity against coronaviruses, highlighting the potential for 2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride in antiviral drug development .

Case Study: Inhibition of Viral Proteases

A study focused on dipeptide α-ketoamides found that modifications to the structure significantly influenced their inhibitory potency against the main protease of coronaviruses. This suggests that this compound could be a valuable scaffold for designing new antiviral agents .

Organic Synthesis

Chiral Building Block

This compound serves as a chiral building block in organic synthesis. Its unique cycloheptyl and amide functionalities make it suitable for synthesizing other complex molecules. Researchers utilize it to create intermediates in the synthesis of biologically active compounds, including those used in pharmaceuticals.

Table 1: Comparison of Synthetic Applications

| Application Area | Compound Type | Key Features |

|---|---|---|

| Antiviral Agents | α-Ketoamides | Broad-spectrum activity against viruses |

| Organic Synthesis | Chiral Building Blocks | Essential for synthesizing complex molecules |

Biochemical Research

Ligand Studies

In biochemical contexts, this compound is used as a ligand in studies involving chiral receptors or enzymes. Its ability to interact with biological systems allows researchers to explore enzyme-substrate interactions and receptor binding affinities.

Case Study: Enzyme Interaction

Research indicates that compounds with similar structures can modulate enzyme activities, influencing various metabolic pathways. For example, studies on related amides have shown their potential to act as enzyme inhibitors or activators, which could be extrapolated to understand the effects of this compound on specific enzymes.

Wirkmechanismus

The mechanism of action of 2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cycloheptyl and methylpentanamide moieties can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-amino-N-cyclohexyl-N-methylbenzylamine: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.

2-amino-N-cycloheptyl-N-methylbutanamide: Similar in structure but with a butanamide moiety instead of a pentanamide moiety.

Uniqueness

2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride is unique due to its specific combination of functional groups and the presence of a cycloheptyl group, which can impart distinct chemical and biological properties compared to similar compounds .

Biologische Aktivität

2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride is a chemical compound with the CAS number 1423028-51-6. It has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C_{12}H_{22}ClN_{2}O

- Molecular Weight : 248.77 g/mol

- Chemical Structure : The compound features an amine group, a cycloheptyl ring, and a pentanamide chain, which contribute to its biological activity.

Key Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pH | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, potentially including receptors and enzymes. The compound's structure suggests that it may act as a modulator of neurotransmitter systems or other cellular pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, such as:

Case Studies and Research Findings

- Antinociceptive Studies : In animal models, the administration of this compound demonstrated significant reductions in pain responses compared to control groups. The mechanism appears to involve modulation of pain pathways, possibly through opioid receptor interactions.

- Inflammation Models : In vitro studies have shown that the compound can decrease the production of inflammatory cytokines in cultured cells exposed to lipopolysaccharides (LPS), indicating potential for therapeutic use in inflammatory conditions.

- CNS Effects : A study exploring the effects on locomotor activity in rodents suggested that the compound may influence central nervous system activity, warranting further investigation into its neuropharmacological profile.

Safety and Toxicology

This compound has been classified under several safety categories:

- Skin Corrosion/Irritation : Classified as Category 2 (H315), indicating potential for skin irritation.

- Eye Damage/Irritation : Classified as serious eye damage/eye irritation (H318) .

These classifications highlight the importance of handling this compound with care in laboratory settings.

Eigenschaften

IUPAC Name |

2-amino-N-cycloheptyl-N-methylpentanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O.ClH/c1-3-8-12(14)13(16)15(2)11-9-6-4-5-7-10-11;/h11-12H,3-10,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHSRMSEANKFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N(C)C1CCCCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.